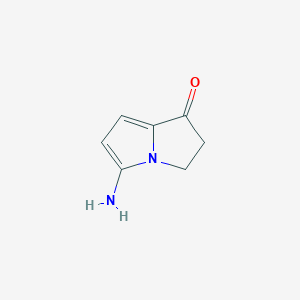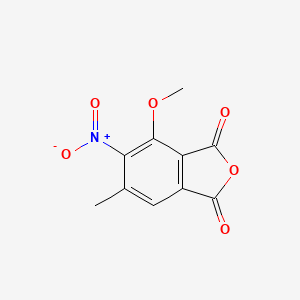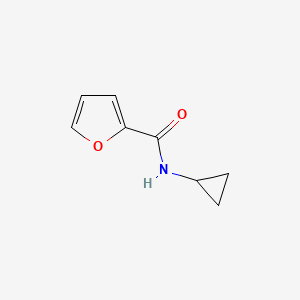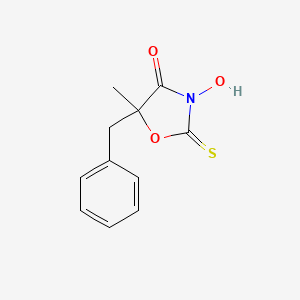![molecular formula C27H22NPS B12893769 N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide CAS No. 138371-15-0](/img/structure/B12893769.png)
N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide: is an organic compound with the molecular formula C27H22NPS. It is a derivative of benzothioamide and features a triphenylphosphoranylidene group, which is known for its stability and reactivity in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require a solvent such as dichloromethane and may involve heating to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The benzothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothioamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphoranylidene group stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
- N-(2-(Triphenylphosphoranylidene)ethylidene)benzamide
- N-(2-(Triphenylphosphoranylidene)ethylidene)thiobenzamide
- N-(2-(Triphenylphosphoranylidene)ethylidene)propionaldehyde
Uniqueness: N-(2-(Triphenylphosphoranylidene)ethylidene)benzothioamide is unique due to the presence of both the triphenylphosphoranylidene and benzothioamide groups. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
138371-15-0 |
|---|---|
Molekularformel |
C27H22NPS |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-[2-(triphenyl-λ5-phosphanylidene)ethylidene]benzenecarbothioamide |
InChI |
InChI=1S/C27H22NPS/c30-27(23-13-5-1-6-14-23)28-21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI-Schlüssel |
MVSJUJRDCPEEIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)N=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)




![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B12893754.png)



